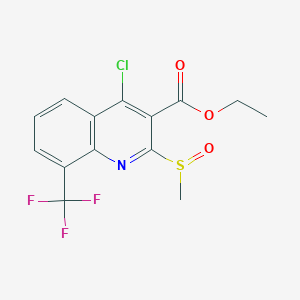
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate
描述
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C14H11ClF3NO3S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate (CAS: 662138-37-6) is a compound of interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H10ClF3N2O2S
- Molecular Weight : 348.74 g/mol
- IUPAC Name : this compound
The presence of the chloro, trifluoromethyl, and methylsulphinyl groups contributes to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Quinoline Core : Starting from commercially available precursors, the quinoline structure is formed through cyclization reactions.
- Substitution Reactions : The introduction of the chloro and trifluoromethyl groups occurs via electrophilic aromatic substitution.
- Carboxylation : The carboxylic acid moiety is introduced through a carboxylation reaction, often utilizing carbon dioxide or its equivalents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
| Doxorubicin (control) | 3.23 |
These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
Antiviral Activity
The compound has also shown promising antiviral activity. In a study evaluating its efficacy against Tobacco Mosaic Virus (TMV), it exhibited a 50% effective concentration (EC50) comparable to known antiviral agents, indicating its potential as an antiviral agent .
Anti-inflammatory Effects
In vivo studies revealed that this compound possesses anti-inflammatory properties, which were assessed through various models of inflammation. It demonstrated significant inhibition of inflammatory markers and cytokines, suggesting its applicability in treating inflammatory conditions .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt the cell cycle in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
- Antitumor Activity Study : A recent study focused on the synthesis of derivatives based on this compound, which demonstrated enhanced antitumor activity with lower IC50 values compared to traditional chemotherapeutics .
- Antiviral Efficacy : Research exploring its antiviral properties indicated that derivatives exhibited significant protective effects against viral infections, highlighting the need for further investigation into its mechanism .
属性
IUPAC Name |
ethyl 4-chloro-2-methylsulfinyl-8-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVZFVXSGUBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















